Benzoyl azide, 4-chloro-2-nitro-

Description

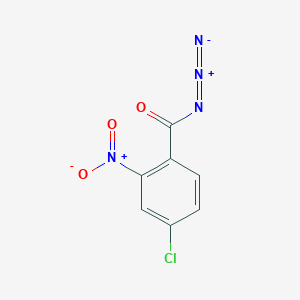

4-Chloro-2-nitrobenzoyl azide is an aromatic azide derivative characterized by a benzoyl group substituted with a chlorine atom at the 4-position and a nitro group at the 2-position. Its molecular structure combines the azide functional group (–N₃) with electron-withdrawing substituents (chloro and nitro), which significantly influence its stability, reactivity, and applications.

Key structural features:

- Benzoyl backbone: Provides aromaticity and reactivity typical of benzoyl derivatives.

- Azide group: Imparts thermal and shock sensitivity, common in azides .

- Substituents: The 4-chloro and 2-nitro groups enhance electrophilicity and may lower decomposition temperatures compared to unsubstituted benzoyl azides.

Properties

CAS No. |

114197-39-6 |

|---|---|

Molecular Formula |

C7H3ClN4O3 |

Molecular Weight |

226.58 g/mol |

IUPAC Name |

4-chloro-2-nitrobenzoyl azide |

InChI |

InChI=1S/C7H3ClN4O3/c8-4-1-2-5(7(13)10-11-9)6(3-4)12(14)15/h1-3H |

InChI Key |

BJJXUFZCYYGOMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Chloro-2-Nitrobenzoyl Chloride

The precursor acyl chloride is synthesized via chlorination of 4-chloro-2-nitrobenzoic acid using thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$). Source details the synthesis of 4-chloro-2-nitrobenzoic acid through nitration of 3,4-dimethoxybenzoic acid with 20% nitric acid at 60°C for 6 hours, yielding 77% after silica gel purification. Subsequent chlorination proceeds under anhydrous conditions:

$$

\text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{COOH} + \text{SOCl}2 \rightarrow \text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl}

$$

The acyl chloride is isolated via vacuum distillation, with purity confirmed by $$ ^1\text{H} $$ NMR (CDCl$$_3$$: δ 7.42 ppm singlet for aromatic protons).

Azidation Reaction Mechanism

In a representative procedure, 4-chloro-2-nitrobenzoyl chloride (1.0 equiv) is treated with sodium azide (1.2 equiv) in acetone or dimethylformamide (DMF) at 0–5°C for 2–4 hours. The reaction proceeds via nucleophilic acyl substitution:

$$

\text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{COCl} + \text{NaN}3 \rightarrow \text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{CON}3 + \text{NaCl}

$$

Workup involves quenching with ice-water, extraction with dichloromethane, and drying over anhydrous MgSO$$4$$. Yield optimization studies indicate 85–90% conversion when using DMF as the solvent due to improved NaN$$3$$ solubility.

Alternative Pathways: Hydrazide Intermediate Route

A less common but viable method involves the diazotization of 4-chloro-2-nitrobenzohydrazide.

Synthesis of 4-Chloro-2-Nitrobenzohydrazide

The hydrazide is prepared by reacting 4-chloro-2-nitrobenzoyl chloride with hydrazine hydrate (NH$$2$$NH$$2\cdot$$H$$_2$$O) in ethanol under reflux. The intermediate is crystallized and characterized by IR spectroscopy (N-H stretch at 3300 cm$$^{-1}$$).

Diazotization to Azide

Treatment of the hydrazide with nitrous acid (HNO$$2$$), generated in situ from NaNO$$2$$ and HCl at 0°C, induces diazotization and subsequent azide formation:

$$

\text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{CONHNH}2 + \text{HNO}2 \rightarrow \text{4-Cl-2-NO}2\text{-C}6\text{H}3\text{CON}3 + 2\text{H}2\text{O}

$$

This method yields 70–75% product but requires stringent temperature control to avoid side reactions.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- IR Spectroscopy : Azide asymmetric stretch at 2100–2200 cm$$^{-1}$$; carbonyl (C=O) at 1680 cm$$^{-1}$$.

- $$ ^1\text{H} $$ NMR : Aromatic protons at δ 7.8–8.2 ppm (CDCl$$_3$$); absence of -NH signals confirms hydrazide conversion.

- Mass Spectrometry : Molecular ion peak at m/z 228.97 (calc. for C$$7$$H$$3$$ClN$$4$$O$$3^+$$).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity, with residual DMF <0.1% per ICH guidelines.

Comparative Evaluation of Synthesis Routes

| Parameter | Acyl Chloride Route | Hydrazide Route |

|---|---|---|

| Yield | 85–90% | 70–75% |

| Reaction Time | 2–4 hours | 6–8 hours |

| Safety Concerns | Moderate (HCl evolution) | High (HNO$$_2$$ handling) |

| Scalability | Industrial-friendly | Lab-scale only |

Scientific Research Applications

Benzoyl azide, 4-chloro-2-nitro- has several applications

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with 4-chloro-2-nitrobenzoyl azide:

Substituent Effects on Reactivity and Stability

Thermal and Chemical Stability

- Decomposition : Substituted benzoyl azides typically decompose exothermically, releasing nitrogen gas. The nitro group may accelerate decomposition due to resonance stabilization of transition states.

- Comparative stability :

Research Findings and Data Gaps

- Synthesis challenges: No direct evidence of 4-chloro-2-nitrobenzoyl azide synthesis exists in the provided materials, but analogous reactions (e.g., benzoyl chloride + sodium azide ) suggest feasible pathways.

- Safety considerations : Substituted benzoyl azides require stringent handling due to explosion risks, similar to sodium azide .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-2-nitrobenzoyl azide, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is recommended:

Synthesize 4-chloro-2-nitrobenzoyl chloride via chlorination of 4-chloro-2-nitrobenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

React the acyl chloride with sodium azide (NaN₃) in a polar aprotic solvent (e.g., acetone) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC or FTIR for azide group formation (characteristic –N₃ stretch at ~2100 cm⁻¹) .

- Critical Factors : Excess NaN₃ improves azide substitution, while moisture must be excluded to prevent hydrolysis. Yield optimization requires precise temperature control and inert atmosphere.

Q. How can 4-chloro-2-nitrobenzoyl azide be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR (δ ~8.5–7.5 ppm for aromatic protons), ¹³C NMR (carbonyl C=O at ~165–170 ppm), and ¹⁵N NMR to confirm azide functionality.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]⁺ at m/z 227.58) .

- Elemental Analysis : Validate %C, %H, %N, and %Cl to match theoretical values (C: 37.06%, H: 1.33%, N: 24.71%, Cl: 15.63%) .

Q. What are the stability profiles of 4-chloro-2-nitrobenzoyl azide under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes exothermically above 50°C; store at –20°C in amber vials to prevent light/heat-induced degradation .

- Moisture Sensitivity : Hydrolyzes to 4-chloro-2-nitrobenzoic acid; use desiccants (e.g., silica gel) in storage containers .

- Incompatibilities : Avoid contact with heavy metals or strong acids to prevent explosive decomposition .

Q. What reactivity patterns are expected for 4-chloro-2-nitrobenzoyl azide in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing –NO₂ and –Cl groups activate the carbonyl toward nucleophilic attack. For example:

- Hydrolysis : Reacts with water to form 4-chloro-2-nitrobenzoic acid and hydrazoic acid (HN₃). Conduct in buffered aqueous solutions (pH 7–8) to control HN₃ release .

- Amine Reactions : Forms substituted amides with primary/secondary amines (e.g., RNH₂ → RNHCO-C₆H₃ClNO₂). Use a Schlenk line for moisture-sensitive reactions .

Advanced Research Questions

Q. How does the substitution pattern (4-Cl, 2-NO₂) influence the Curtius rearrangement of 4-chloro-2-nitrobenzoyl azide?

- Methodological Answer : The –NO₂ group at the ortho position sterically hinders the migration of the aryl group during the Curtius rearrangement (formation of isocyanate intermediates). Monitor via:

- In-situ FTIR : Track disappearance of –N₃ (2100 cm⁻¹) and appearance of –NCO (2270 cm⁻¹).

- Trapping Experiments : Add benzyl alcohol to intercept isocyanate intermediates, forming stable carbamates for isolation and characterization .

Q. What computational methods can predict the electronic effects of substituents on the azide’s reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO/LUMO). The –NO₂ group lowers LUMO energy, enhancing electrophilicity.

- Transition State Analysis : Identify activation barriers for decomposition pathways (e.g., thermal vs. photolytic) using NIST thermochemical data .

Q. What advanced analytical techniques resolve contradictions in decomposition kinetics data for 4-chloro-2-nitrobenzoyl azide?

- Methodological Answer :

- DSC/TGA : Quantify decomposition enthalpy (ΔH) and identify exothermic peaks under controlled heating rates (e.g., 5°C/min in N₂ atmosphere).

- In-situ Raman Spectroscopy : Detect transient intermediates (e.g., nitrene radicals) during thermal decomposition .

- Kinetic Isotope Effects (KIE) : Compare decomposition rates of ¹⁴N/¹⁵N isotopologues to elucidate mechanism (concerted vs. stepwise) .

Q. What safety protocols mitigate risks during large-scale reactions involving 4-chloro-2-nitrobenzoyl azide?

- Methodological Answer :

- Explosivity Screening : Perform small-scale DSC to assess self-accelerating decomposition temperature (SADT).

- Engineering Controls : Use blast shields, remote-operated reactors, and inert gas purging.

- PPE : Wear anti-static lab coats, face shields, and flame-resistant gloves. Reference OSHA guidelines for azide handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.